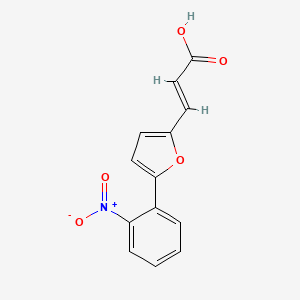
2,2-二甲氧基-1-苯乙胺
描述
“2,2-Dimethoxy-1-phenylethan-1-amine” is a chemical compound with the molecular formula C10H15NO2 and a molecular weight of 181.23 . It is a research-use-only product .
Molecular Structure Analysis
The InChI code for “2,2-Dimethoxy-1-phenylethan-1-amine” is 1S/C10H15NO2/c1-12-10(8-11,13-2)9-6-4-3-5-7-9/h3-7H,8,11H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.科学研究应用
降解的高级氧化工艺
高级氧化工艺 (AOP) 可有效矿化含氮化合物,如 2,2-二甲氧基-1-苯乙胺,从而改善水处理方案。这些工艺对于降解水中毒性和有害的氨基化合物及其副产物至关重要,突出了人们对水污染的全球担忧。包括臭氧和芬顿工艺在内的 AOP 对各种胺、染料和农药表现出显著的反应性,强调了优化条件以实现有效降解的必要性,并突出了混合方法提供协同效应的潜力 (Bhat 和 Gogate,2021)。
假单胞菌属的分解代谢
假单胞菌属可以代谢多种生物胺,包括 2,2-二甲氧基-1-苯乙胺,作为碳和能量来源。这种降解能力对于理解细菌途径非常重要,并且在从各种来源去除胺方面具有生物技术应用,证明了这些细菌过程的环境和工业相关性 (Luengo 和 Olivera,2020)。
聚(邻苯二胺)的合成和功能
聚(邻苯二胺)是一种芳香胺聚合物,由于其胺基而具有多功能性。这些功能包括对离子的高渗透选择性、对金属的防腐蚀性和对重金属离子的吸附。这些特性强调了芳香胺在开发具有多种工业应用的高级材料中的重要性,从环境修复到防止金属腐蚀 (Xin-gui,2008)。
食品中生物胺的分析
由于生物胺的潜在毒性和作为新鲜度指标的作用,因此确定食品中的生物胺至关重要。高效液相色谱 (HPLC) 是分析这些化合物的首选方法,突出了准确和灵敏的检测技术在确保食品安全和质量中的重要性。这项研究强调了监测食品中的生物胺(如 2,2-二甲氧基-1-苯乙胺)以防止中毒和评估腐败的重要性 (Önal,2007)。
胺官能化的金属有机框架
胺官能化的金属有机框架 (MOF) 因其与 CO2 的强相互作用而备受关注,使其成为 CO2 捕获应用的极佳候选者。氨基官能的引入增强了 CO2 的吸附能力,证明了这些材料通过有效的温室气体捕获和分离技术解决气候变化的潜力 (Lin、Kong 和 Chen,2016)。
作用机制
Target of Action
It is structurally similar to phenethylamine , which primarily targets the trace amine-associated receptor 1 (TAAR1) and the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons . These receptors play a crucial role in regulating monoamine neurotransmission .
Mode of Action
But, drawing parallels with phenethylamine, it might regulate monoamine neurotransmission by binding to TAAR1 and inhibiting VMAT2 in monoamine neurons . This interaction can lead to changes in the neurotransmitter levels in the brain, potentially affecting mood and cognition .
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to be produced from the amino acid l-phenylalanine by the enzyme aromatic l-amino acid decarboxylase via enzymatic decarboxylation . It’s plausible that 2,2-Dimethoxy-1-phenylethan-1-amine might be involved in similar biochemical pathways.
Pharmacokinetics
Phenethylamine is primarily metabolized by monoamine oxidase b (mao-b) and then aldehyde dehydrogenase (aldh), which converts it to phenylacetic acid . This suggests that for significant concentrations to reach the brain, the dosage must be higher than for other methods of administration .
Result of Action
Given its structural similarity to phenethylamine, it might have similar effects, such as stimulating the central nervous system and potentially affecting mood and cognition .
生化分析
Biochemical Properties
2,2-Dimethoxy-1-phenylethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with monoamine oxidase enzymes, particularly monoamine oxidase B (MAO-B), which is involved in the metabolism of monoamine neurotransmitters . The interaction between 2,2-Dimethoxy-1-phenylethan-1-amine and MAO-B leads to the inhibition of the enzyme’s activity, affecting the levels of neurotransmitters in the brain. Additionally, this compound may interact with other proteins and receptors, influencing various biochemical pathways.
Cellular Effects
The effects of 2,2-Dimethoxy-1-phenylethan-1-amine on cellular processes are diverse and depend on the type of cells involved. In neuronal cells, this compound can influence cell signaling pathways by modulating the levels of neurotransmitters through its interaction with monoamine oxidase enzymes . This modulation can lead to changes in gene expression and cellular metabolism, affecting overall cell function. In other cell types, 2,2-Dimethoxy-1-phenylethan-1-amine may impact cellular processes such as proliferation, differentiation, and apoptosis, although specific effects may vary depending on the cellular context.
Molecular Mechanism
The molecular mechanism of action of 2,2-Dimethoxy-1-phenylethan-1-amine involves its binding interactions with biomolecules, particularly enzymes and receptors. By inhibiting the activity of monoamine oxidase B, this compound prevents the breakdown of monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain . This inhibition can result in enhanced neurotransmission and altered neuronal activity. Additionally, 2,2-Dimethoxy-1-phenylethan-1-amine may interact with other receptors and proteins, further influencing cellular signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Dimethoxy-1-phenylethan-1-amine can change over time due to factors such as stability and degradation. This compound is relatively stable under normal storage conditions, but its activity may decrease over extended periods . In in vitro studies, the effects of 2,2-Dimethoxy-1-phenylethan-1-amine on cellular function can be observed over various time points, providing insights into its short-term and long-term impacts. In in vivo studies, the temporal effects may also depend on the compound’s pharmacokinetics and metabolism.
Dosage Effects in Animal Models
The effects of 2,2-Dimethoxy-1-phenylethan-1-amine in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects on neurotransmission and behavior, while higher doses could lead to toxic or adverse effects . Threshold effects may be observed, where a certain dosage is required to achieve a significant impact on cellular or physiological processes. Toxicity studies in animal models are essential to determine the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
2,2-Dimethoxy-1-phenylethan-1-amine is involved in metabolic pathways that include its interaction with monoamine oxidase enzymes . The primary metabolic pathway involves the oxidation of the compound by monoamine oxidase B, leading to the formation of metabolites that are further processed by other enzymes. These metabolic reactions can influence the compound’s activity and duration of action, as well as its potential side effects.
Transport and Distribution
The transport and distribution of 2,2-Dimethoxy-1-phenylethan-1-amine within cells and tissues are influenced by various factors, including its interaction with transporters and binding proteins . This compound may be transported across cell membranes through specific transporters, affecting its localization and accumulation within different cellular compartments. The distribution of 2,2-Dimethoxy-1-phenylethan-1-amine in tissues can also impact its overall pharmacokinetics and therapeutic potential.
Subcellular Localization
The subcellular localization of 2,2-Dimethoxy-1-phenylethan-1-amine is determined by its chemical properties and interactions with cellular components . This compound may be localized in specific organelles or compartments, such as the mitochondria or cytoplasm, where it can exert its effects on cellular function. Targeting signals or post-translational modifications may direct 2,2-Dimethoxy-1-phenylethan-1-amine to particular subcellular locations, influencing its activity and function.
属性
IUPAC Name |
2,2-dimethoxy-1-phenylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-12-10(13-2)9(11)8-6-4-3-5-7-8/h3-7,9-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAEPJGPTFHSUGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(C1=CC=CC=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57962-58-0 | |
| Record name | 2,2-dimethoxy-1-phenylethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Azabicyclo[2.2.2]octane-2-carbaldehyde](/img/structure/B3273020.png)


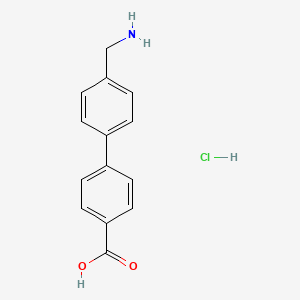
![4-Phenyl-1-phospha-4-silabicyclo[2.2.2]octane](/img/structure/B3273062.png)
![N-(6-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B3273069.png)
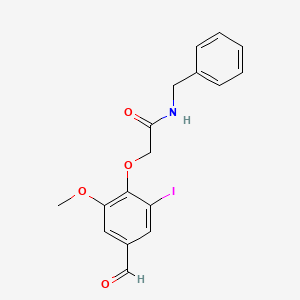
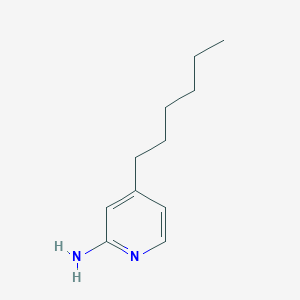
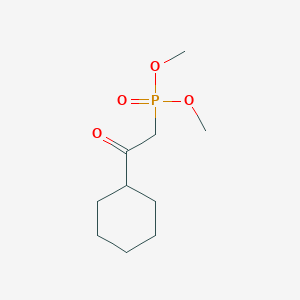
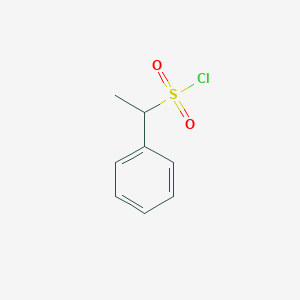
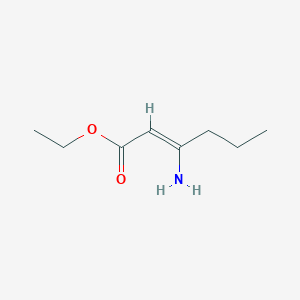
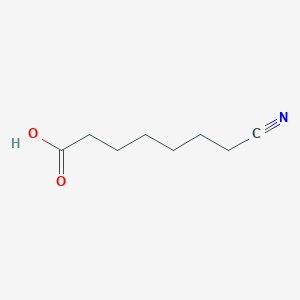
![Benzamide, N-[3-[(aminoiminomethyl)amino]-4-methylphenyl]-4-[(4-methyl-1-piperazinyl)methyl]-, hydrochloride (1:2)](/img/structure/B3273142.png)
